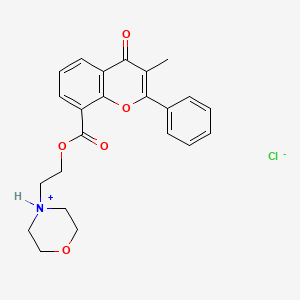
Morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride is a derivative of 3-methylflavone-8-carboxylic acid. This compound is known for its pharmacodynamic actions, particularly its coronary vasodilation activity, which increases coronary blood flow .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride involves the reaction of 3-methylflavone-8-carboxylic acid with morpholinoethyl chloride hydrochloride. The reaction is typically conducted in a suitable solvent such as methanol, ethanol, or other lower aliphatic alcohols. The product is then treated with a hydrochloric acid-alcohol mixture and recrystallized from alcohol to obtain white crystals .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and other separation techniques .
化学反应分析
Types of Reactions
Morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the flavone ring.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced flavone derivatives .
科学研究应用
Morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other flavone derivatives.
Biology: The compound’s ability to modulate biological pathways makes it useful in studying cellular processes.
Medicine: Its pharmacodynamic properties, particularly coronary vasodilation, make it a candidate for developing cardiovascular drugs.
作用机制
The mechanism of action of morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride involves its interaction with molecular targets in the body. The compound acts as a coronary vasodilator, increasing blood flow to the heart. This effect is mediated through its interaction with specific receptors and enzymes involved in the regulation of vascular tone .
相似化合物的比较
Similar Compounds
Flavoxate: A similar compound with spasmolytic activity used for urinary syndromes.
3-Methylflavone-8-carboxylic acid: The parent compound from which morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride is derived
Uniqueness
This compound is unique due to its specific pharmacodynamic properties, particularly its ability to increase coronary blood flow. This makes it a valuable compound for developing cardiovascular drugs .
属性
CAS 编号 |
3468-02-8 |
|---|---|
分子式 |
C23H24ClNO5 |
分子量 |
429.9 g/mol |
IUPAC 名称 |
2-morpholin-4-ium-4-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;chloride |
InChI |
InChI=1S/C23H23NO5.ClH/c1-16-20(25)18-8-5-9-19(22(18)29-21(16)17-6-3-2-4-7-17)23(26)28-15-12-24-10-13-27-14-11-24;/h2-9H,10-15H2,1H3;1H |
InChI 键 |
OQENDBITKXIGSD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[NH+]3CCOCC3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



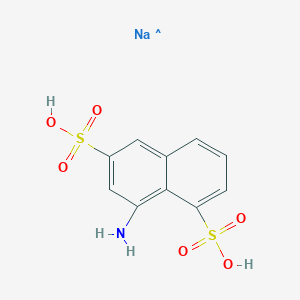
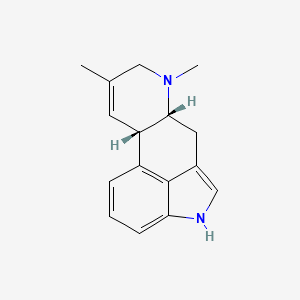
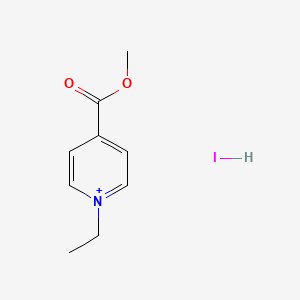
![2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12809120.png)
![4'-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12809122.png)
![4-[(1E,3Z,5Z,7Z,9E,11Z,13E,15Z,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12809130.png)
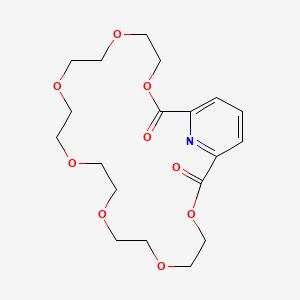
![Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B12809155.png)

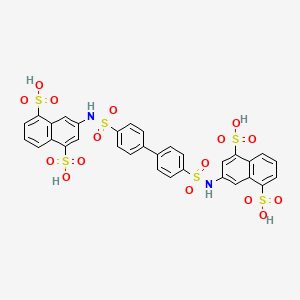
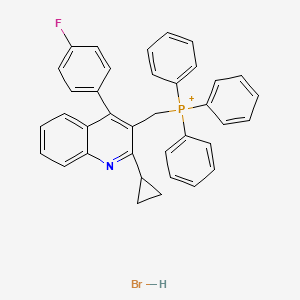
![4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one](/img/structure/B12809192.png)
![Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate](/img/structure/B12809193.png)
